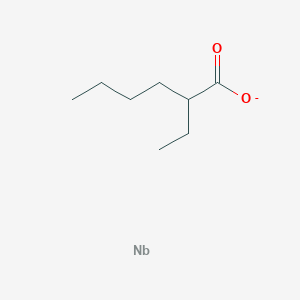

Niobium 2-ethylhexanoate

Description

Significance of Organometallic Precursors in Advanced Chemical Synthesis

Organometallic compounds, which feature at least one bond between a carbon atom of an organic molecule and a metal, are critically important in modern chemistry and materials science. iitk.ac.in These compounds serve as versatile precursors for creating a wide array of advanced materials with precisely controlled properties. solubilityofthings.comnumberanalytics.com Their significance lies in their ability to decompose under controlled conditions, yielding high-purity inorganic materials. academie-sciences.fr Techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) frequently employ organometallic precursors to create thin films of metal oxides and other materials essential for electronic devices like transistors and solar cells. iitk.ac.in

The tailored nature of the organic ligands in these precursors allows for fine-tuning of properties like volatility, solubility, and decomposition temperature, which is crucial for process control. academie-sciences.fracs.org This molecular-level control enables the synthesis of complex structures, including nanoparticles and nanocomposites, with enhanced mechanical, thermal, or optical properties. numberanalytics.com Organometallic chemistry provides a pathway to materials and compositions that are difficult to access through traditional inorganic methods, making it a cornerstone of innovation in fields ranging from electronics to catalysis. solubilityofthings.comaithor.com

Overview of Niobium Chemistry in Diverse Materials Applications

Niobium (Nb), a ductile transition metal with atomic number 41, possesses a unique combination of physical and chemical properties that make it invaluable in numerous high-technology applications. numberanalytics.comwikipedia.org A significant portion, around 85-90%, of the world's niobium is used as an alloying agent in the steel industry. refractorymetal.org The addition of small amounts (as little as 0.1%) can dramatically increase the strength, toughness, and formability of steel, making it essential for applications like gas pipelines. wikipedia.orgrefractorymetal.org

Beyond steel, niobium is a key component in high-performance superalloys used in jet and rocket engines, where high-temperature stability is critical. aithor.comwikipedia.org Its properties at low temperatures are equally remarkable; niobium and its alloys, such as niobium-titanium (NbTi) and niobium-tin (Nb₃Sn), are among the most widely used materials for creating the superconducting magnets found in MRI scanners and particle accelerators. numberanalytics.comwikipedia.orgrefractorymetal.org In the chemical industry, niobium compounds like niobium pentoxide (Nb₂O₅) serve as effective catalysts for reactions such as oxidation and hydrogenation. numberanalytics.commdpi.com Furthermore, its corrosion resistance and biocompatibility have led to its use in nuclear reactors, and its ability to form dielectric oxide layers is exploited in the production of capacitors and optical lenses. aithor.comwikipedia.orgrefractorymetal.orgsamaterials.com

Rationale for Researching Niobium 2-Ethylhexanoate (B8288628) as a Versatile Precursor

Niobium 2-ethylhexanoate is a metal-organic compound that serves as a source of niobium soluble in non-aqueous organic solvents. americanelements.com This solubility is a key advantage, making it an ideal precursor for a variety of solution-based deposition techniques, such as sol-gel processing and spin-coating, which are often more cost-effective and scalable than vapor-phase methods. americanelements.comkoreascience.krresearchgate.net The 2-ethylhexanoate ligands are organic carboxylates that facilitate its use in diverse applications, including as a catalyst for polymerization and hydrogenation reactions and as an adhesion promoter. americanelements.com

The compound's utility stems from its ability to decompose cleanly upon heating, yielding niobium-containing materials like niobium oxide. gelest.com This makes it a valuable precursor for fabricating thin films and coatings with specific dielectric or optical properties. google.comresearchgate.net For example, it has been successfully used to create niobium-doped zirconium oxide (NZO) and bismuth-niobium-oxide (BNO) thin films with high dielectric constants. koreascience.kraip.org The ability to be mixed with other metal carboxylates in solution allows for the straightforward synthesis of complex, multi-element materials, offering a flexible and controllable route to novel functional materials. researchgate.netwipo.int

Historical Context and Evolution of its Research and Industrial Significance

Niobium was first identified in 1801 by Charles Hatchett and officially named in 1949, but its commercial use did not begin in earnest until the 20th century, primarily in steel alloys. numberanalytics.comwikipedia.org The development and application of specific organometallic niobium compounds like this compound is a more recent trend, driven by the demands of advanced materials science. researchgate.net Metal 2-ethylhexanoates and related carboxylates have gained prominence as versatile precursors due to their solubility and favorable decomposition characteristics. researchgate.net

Research into this compound gained traction as scientists sought reliable liquid precursors for techniques like Metal Organic Deposition (MOD). Patents filed in the mid-2000s describe the synthesis of specific this compound derivatives and their use in creating uniform, multi-element thin films by simple spin-coating and heating processes. google.comwipo.intgoogle.com These developments highlight its industrial significance as a component in manufacturing electronic devices. aip.org Ongoing research continues to explore its use in fabricating catalysts, doped metal oxides, and other functional materials where precise control over composition and structure is essential. koreascience.krresearchgate.net

Physicochemical Properties of this compound

This compound is typically a yellow, viscous liquid. chemicalbook.comjk-sci.comereztech.com It is known to be soluble in organic solvents and sensitive to moisture. americanelements.comereztech.com The compound's properties can vary depending on the oxidation state of the central niobium atom, with both Niobium(IV) and Niobium(V) complexes being described in the literature. The organic ligands are subject to thermal decomposition, leaving behind niobium oxide, a property that is key to its application as a precursor. gelest.com

Below is an interactive data table summarizing the key physicochemical properties for different forms of this compound.

| Property | Niobium(IV) 2-ethylhexanoate | Niobium(V) 2-ethylhexanoate | Source |

| Synonyms | Niobium tetrakis(2-ethylhexanoate) | Niobium pentakis(2-ethylhexanoate) | americanelements.comcymitquimica.com |

| CAS Number | 206564-87-6 | 206564-87-6 | cymitquimica.comstrem.com |

| Molecular Formula | C₃₂H₆₀NbO₈ or C₃₂H₆₄NbO₈ | C₄₀H₇₅NbO₁₀ | cymitquimica.comstrem.comnih.gov |

| Molecular Weight | 665.73 g/mol or 669.8 g/mol | 808.91 g/mol | cymitquimica.comstrem.comnih.gov |

| Appearance | Yellow viscous liquid | Yellow to orange liquid | jk-sci.comereztech.comcymitquimica.com |

| Density | 1.06 g/cm³ | Not specified | chemicalbook.com |

| Purity | Often available with 11-13% Nb content | Typically 95% | ereztech.comcymitquimica.com |

| Decomposition | Decomposes on heating to form niobium oxide and organic vapors | Decomposes on heating | gelest.com |

Note: The CAS number 206564-87-6 is often used for various forms of this compound, and molecular formulas/weights for the Niobium(IV) version can vary in different databases. americanelements.comchemicalbook.comstrem.comnih.govnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H15NbO2- |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

2-ethylhexanoate;niobium |

InChI |

InChI=1S/C8H16O2.Nb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/p-1 |

InChI Key |

JGUAIAMPONKRLK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[Nb] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Precursor Engineering

Established Synthetic Pathways for Niobium 2-Ethylhexanoate (B8288628) Derivatives

The synthesis of niobium 2-ethylhexanoate derivatives is primarily centered around the reaction of niobium alkoxides with 2-ethylhexanoic acid. This method offers a reliable route to obtaining the desired compound with good yield and purity.

Reaction of Pentakis(alkoxy)niobium with 2-Ethylhexanoic Acid

A prominent synthetic route involves the reaction of a pentakis(alkoxy)niobium, such as niobium(V) ethoxide, with 2-ethylhexanoic acid. google.comwipo.int This reaction can be performed by heating a mixture of the reactants. google.com The stoichiometry of the reaction is a critical parameter, with a typical molar ratio of 2-ethylhexanoic acid to pentakis(alkoxy)niobium ranging from 3 to 8, and more preferably from 4 to 6. google.com The reaction proceeds with the substitution of the alkoxy groups with 2-ethylhexanoate ligands. The process may also involve the use of a dehydrating agent to remove the alcohol generated as a by-product, thereby driving the reaction to completion. google.com The resulting this compound derivative is characterized by a specific niobium content, typically between 13 and 16 mass%, and a carbon content ranging from 50 to 58 mass%. google.comwipo.intgoogle.com This derivative consists solely of niobium, oxygen atoms, and 2-ethylhexanoic acid residues. google.comwipo.int

Comparative Analysis of Synthetic Routes and Yield Optimization

While the reaction of pentakis(alkoxy)niobium with 2-ethylhexanoic acid is a well-established method, the optimization of reaction conditions is crucial for maximizing yield and ensuring the desired product characteristics. Factors such as reaction temperature, time, and the molar ratio of reactants significantly influence the outcome. The removal of by-products, like ethanol (B145695) when starting from niobium(V) ethoxide, is a key consideration for pushing the equilibrium towards the product side. google.com Alternative starting materials, such as other niobium alkoxides like niobium propoxide or butoxide, can also be employed. google.com The choice of the alkoxy group can affect the reaction kinetics and the ease of by-product removal. The resulting this compound is often a viscous liquid, with its physical state being an important factor for its application as a precursor in deposition techniques. ereztech.com

Spectroscopic and Structural Elucidation of this compound Compounds

A thorough characterization of this compound compounds is essential to understand their structure, purity, and suitability for specific applications. A combination of advanced spectroscopic and diffraction techniques is employed for this purpose.

Advanced Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For niobium complexes, ⁹³Nb NMR can provide valuable information about the coordination number and symmetry of the niobium center. acs.orgresearchgate.net The isotropic chemical shift in ⁹³Nb NMR is particularly sensitive to the coordination environment. researchgate.net For instance, distinct chemical shift ranges have been proposed for four-, five-, and six-coordinated niobium sites. researchgate.net ¹H and ¹³C NMR spectroscopy are also routinely used to confirm the presence and structure of the 2-ethylhexanoate ligands. rsc.orgrsc.orgrsc.org

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. rsc.orgrsc.orgnih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify the niobium-containing species in solution. nih.gov

Infrared (IR) spectroscopy is another valuable technique for characterizing niobium carboxylate complexes, helping to identify the coordination mode of the carboxylate groups. rsc.org

Precursor Solution Formulation and Stability Studies

This compound is frequently used as a component in precursor solutions for the deposition of thin films, particularly for metal oxides. google.comamericanelements.comgoogleapis.com These solutions are often prepared by dissolving the niobium compound in a suitable organic solvent. google.comwipo.int The choice of solvent is critical and can influence the solution's stability and the quality of the resulting film.

A key advantage of this compound is its excellent solubility in organic solvents and its ability to form stable solutions when mixed with other metal precursors. google.comgoogle.com This property is crucial for techniques like the Metal Organic Deposition (MOD) method, where a homogeneous precursor solution is applied to a substrate, followed by heating to form the desired thin film. google.com For example, this compound has been used in the formulation of precursor solutions for niobium-doped zirconium oxide (NZO) and bismuth-niobium-oxide (BNO) films. aip.orgkoreascience.kr The stability of these precursor solutions over time is a critical factor for reproducible film deposition. Studies have shown that the choice of solvents and the careful control of solution preparation conditions are essential for achieving long-term stability. aip.org The use of co-solvents or additives may also be employed to enhance solubility and prevent precipitation. aip.org

Selection and Influence of Organic Solvent Systems on Solution Properties

This compound is recognized for its solubility in non-aqueous organic solvents, a characteristic that is fundamental to its application in areas such as Metal Organic Deposition (MOD). americanelements.com The choice of solvent is a critical factor that directly influences the properties of the precursor solution, including its viscosity, substrate wettability, and thermal decomposition characteristics, which in turn affect the quality of the final thin film or nanoparticles.

A derivative of this compound has been specifically developed to exhibit excellent solubility in organic solvents, forming stable solutions that are crucial for the MOD method. google.com Research and patent literature have identified several effective solvent systems:

Alcohol Solvents : These are noted for their excellent coating properties on a variety of substrates, including silicon, metal, and glass. Butanol, in particular, is highlighted as a preferable solvent. Mixed solvent systems with butanol as the main component (over 50% by mass) are also recommended. google.com

Xylene : This aromatic hydrocarbon is another solvent used to dissolve this compound and its counterparts, such as cadmium di-(2-ethyl-hexanoate), to create precursor solutions for dip-coating applications. researchgate.net In the synthesis of related metal oxide nanoparticles via flame spray pyrolysis, a precursor-solvent system of Tin (II) 2-ethylhexanoate dissolved in xylene was chosen for its stability and its ability to produce homogeneous nanoparticles. researchgate.net

2-Ethylhexanoic Acid : The parent carboxylic acid is itself used as a solvent or co-solvent, often in conjunction with other precursors like strontium acetate, to facilitate the initial dissolution and formation of a stable solution. vt.edu

Ketones : For analytical purposes, ketones such as 4-methylpentan-2-one (MIBK) and 2,6-dimethylheptan-4-one (DIBK) are considered suitable general-purpose solvents for metallo-organic compounds due to their miscibility with many organic compounds. lcms.cz Their relatively low volatility is also an advantage, as it prevents changes in solution concentration due to evaporation over time. lcms.cz

The following table summarizes the influence of various organic solvents on this compound solution properties.

| Solvent System | Influence on Solution Properties | Primary Application Context | Citation |

| Butanol | Provides excellent coating properties for various substrates. | Metal Organic Deposition (MOD) | google.com |

| Xylene | Acts as a stable solvent for creating precursor solutions for thin films and homogeneous nanoparticles. | Dip-Coating, Flame Spray Pyrolysis | researchgate.netresearchgate.net |

| 2-Ethylhexanoic Acid | Used for initial dissolution and stabilization of metalorganic precursors. | Modified Metalorganic Solution Deposition | vt.edu |

| Ketones (MIBK, DIBK) | Serve as good general-purpose solvents with low volatility, ensuring concentration stability. | Analytical Applications | lcms.cz |

Investigation of Precursor Solution Homogeneity and Long-Term Storage Stability

The homogeneity and long-term stability of the this compound precursor solution are critical for reproducible and defect-free material synthesis. researchgate.net Inhomogeneity or degradation of the solution can lead to imperfections in the resulting films or materials. researchgate.net

The stability of the solvent system itself is also a factor. The use of less volatile solvents is preferred to prevent evaporation, which can alter the precursor concentration over time and affect the process. lcms.cz

Key factors for ensuring the homogeneity and stability of this compound solutions are outlined in the table below.

| Factor | Recommendation | Rationale | Citation |

| Storage Container | Keep container tightly closed. | Prevents contamination and solvent evaporation. | gelest.comchemicalbook.com |

| Storage Environment | Store in a cool, dry, well-ventilated place. | Minimizes thermal degradation and reaction with moisture. | gelest.comchemicalbook.com |

| Incompatible Materials | Store away from oxidizing agents. | Prevents potentially hazardous chemical reactions. | gelest.com |

| Heat Sources | Store away from heat, sparks, and open flames. | The material can become unstable at high temperatures. | gelest.com |

| Solvent Volatility | Use solvents with low volatility where possible. | Ensures solution concentration remains constant over time. | lcms.cz |

Optimization of Additives for Enhanced Solution Characteristics

Additives can be introduced to precursor solutions to modify and enhance their characteristics, such as improving the dispersion of the precursor or its compatibility with other components in a mixture. googleapis.com

In the context of metal carboxylates, the parent carboxylic acid often serves as a beneficial additive. The use of 2-ethylhexanoic acid as a co-solvent for this compound suggests it plays a role in stabilizing the precursor in the solution. vt.edu For related applications, it has been noted that a residue of an aliphatic carboxylic acid can improve the compatibility of the compound within a matrix and enhance its dispersion properties. googleapis.com Specifically, 2-ethylhexanoic acid is considered particularly preferable for improving adhesion between rubber compositions and metal members by enhancing the dispersion of the metal salt compound. googleapis.com

The following table details potential additives and their functions in enhancing solution characteristics.

| Additive | Function | Mechanism of Enhancement | Citation |

| 2-Ethylhexanoic Acid | Improves compatibility and dispersion. | Acts as a stabilizing and dispersing agent, potentially by preventing unwanted agglomeration of the precursor molecules. | vt.edugoogleapis.com |

Applications in Advanced Thin Film and Nanomaterial Fabrication

Sol-Gel Processing for Niobium-Containing Functional Films

Sol-gel processing is a versatile and widely utilized method for creating metal oxide nanostructures and thin films at low temperatures. mdpi.com This technique involves the transition of a solution system (sol) into a solid-state (gel) phase. For niobium-containing films, Niobium 2-ethylhexanoate (B8288628) is often a preferred starting material due to its solubility and decomposition characteristics, which are favorable for forming homogeneous oxide networks.

Niobium-doped zirconium oxide (NZO) thin films are fabricated using a sol-gel technique where Niobium 2-ethylhexanoate is used as the niobium precursor, alongside a zirconium source like zirconium acetylacetonate. These materials are of significant interest for applications as high-permittivity (high-k) dielectrics in memory technology. The sol-gel method allows for precise control over the stoichiometry and uniformity of the resulting NZO films, which are typically deposited on substrates such as silicon via spin-coating.

Zirconium dioxide (ZrO₂) can exist in three primary crystalline structures: monoclinic, tetragonal, and cubic. For dielectric applications, the tetragonal phase is highly desirable due to its predicted high dielectric constant. However, this phase is typically stable only at temperatures exceeding 1170°C. Doping the zirconium oxide with niobium has been demonstrated as an effective method to stabilize the tetragonal phase at lower temperatures.

Research has shown that NZO films created through the sol-gel technique, using this compound, exhibit a stable tetragonal ZrO₂ phase at significantly lower annealing temperatures. The concentration of the niobium dopant is a critical factor in this stabilization. It has been found that niobium doping is effective at stabilizing the tetragonal phase; however, high concentrations of niobium (over 40 mol%) can hinder the formation of this phase. Specifically, NZO films show a consistent tetragonal phase when the niobium composition is below 30 mol%. Beyond this concentration, peaks corresponding to niobium pentoxide (Nb₂O₅) begin to appear, indicating a phase separation and a decrease in the quality of the tetragonal ZrO₂ film.

| Niobium Composition (mol%) | Observed Crystallographic Phase (Annealed at 800°C) | Reference |

|---|---|---|

| < 30% | Tetragonal ZrO₂ | |

| 30% | Tetragonal ZrO₂ (Optimal for high dielectric constant) | researchgate.net |

| > 40% | Tetragonal ZrO₂ with presence of Niobium Pentoxide (Nb₂O₅) | researchgate.net |

The annealing temperature plays a crucial role in defining the final microstructure and properties of the NZO thin films. Post-deposition heat treatment is necessary to remove residual organic compounds from the precursor materials and to induce crystallization. Studies on sol-gel derived NZO films show a clear dependence of the film's crystallinity on the annealing temperature. researchgate.net

For NZO films with a 30% niobium content, annealing at temperatures below 700°C results in insufficient crystallization. researchgate.net However, when the annealing temperature is raised to 700°C or higher, the films exhibit a well-defined polycrystalline structure. The optimal properties, including the highest accumulation capacitance and a high dielectric constant of approximately 40, are typically achieved with an annealing temperature of 800°C for films with a 30 mol% niobium composition. researchgate.net The annealing process is generally carried out for a short duration, for instance, 20 minutes in an air atmosphere. elsevierpure.com

| Annealing Temperature (°C) | Effect on NZO Film Microstructure (30% Nb) | Reference |

|---|---|---|

| 500 - < 700 | Insufficient crystallization | researchgate.net |

| ≥ 700 | Exhibits polycrystalline structure | |

| 800 | Optimal crystallization, resulting in high dielectric constant (~40) | researchgate.net |

| 500 - 1000 | Range investigated for fabrication of NZO films | elsevierpure.com |

Bismuth-Niobium-Oxide (BNO) films are another class of functional materials that can be synthesized using solution-based processes, often employing organometallic precursors like Bismuth 2-ethylhexanoate and a suitable niobium source. These films are investigated for their dielectric properties. The solution process involves dissolving the precursors in a suitable solvent, followed by deposition onto a substrate and subsequent thermal treatment to form the desired oxide film.

Spin-coating is a common and effective technique for depositing uniform thin films from solution precursors onto flat substrates. preprints.orgresearchgate.net In the fabrication of BNO films, a precursor solution is applied to the center of a substrate, which is then rotated at high speed. researchgate.net This process spreads the solution evenly across the surface, and the solvent evaporates, leaving a thin gel film. preprints.orgresearchgate.net This procedure can be repeated to achieve the desired film thickness. lbl.gov

Dip-coating is an alternative method where a substrate is immersed in the precursor solution and then withdrawn at a constant speed. preprints.orgresearchgate.net The solvent evaporates during withdrawal, resulting in the deposition of a thin film. preprints.org While both methods are viable, spin-coating is frequently documented for the deposition of niobium-containing oxide films, including Nb₂O₅ and BNO. lbl.govnih.gov After deposition by either method, the films undergo drying and annealing to remove organic residues and to crystallize the material. researchgate.net

The thermal processing of as-deposited BNO films is critical for the development of their crystalline structure and, consequently, their functional properties. The crystallization behavior and phase evolution are highly dependent on the annealing temperature.

For BNO films synthesized from 2-ethylhexanoate precursors, the films are typically amorphous at lower annealing temperatures, up to 500°C. The presence of carbon from the organic precursors can suppress crystallization at these lower temperatures. As the annealing temperature is increased to 550°C, crystalline diffraction peaks begin to appear. Further increasing the temperature to around 590°C can lead to the emergence of additional peaks, indicating the presence of multiple crystalline structures. In some BNO systems, a complex phase evolution is observed where the film annealed at 550°C consists of three phases: an amorphous phase, Bi₃NbO₇ fluorite microcrystals, and Nb-rich cubic pyrochlore microcrystals.

| Annealing Temperature (°C) | Observed Phase/Crystallization Behavior in BNO Films | Reference |

|---|---|---|

| 250 - 500 | Amorphous phase, no crystalline diffraction peaks observed | escholarship.org |

| 550 | Appearance of crystalline diffraction peaks | escholarship.org |

| 590 | Appearance of additional peaks, indicating a second crystalline structure | escholarship.org |

Development of Niobium-Doped Indium Tin Oxide (ITO) Films

Niobium-doped Indium Tin Oxide (ITO) is a transparent conducting oxide (TCO) that has garnered interest as an alternative to traditional tin-doped ITO. Doping with niobium can enhance the optoelectronic properties of the films. Sol-gel methods, utilizing precursors like this compound, offer a cost-effective and scalable approach for depositing these films.

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). For creating niobium-doped ITO films, a typical sol is prepared using sources for indium, tin, and the niobium dopant. The dip-coating method involves immersing a substrate in this solution and then withdrawing it at a controlled speed.

After each deposition, the film is subjected to a consolidation treatment at a specific temperature before the next layer is applied. This multi-step process allows for the precise control of film thickness. Following the final deposition, the multilayered film is annealed at a higher temperature to induce crystallization and achieve the desired conductive and transparent properties mdpi.com. This layer-by-layer approach is crucial for building up a uniform and dense film structure, which is essential for optimal performance in applications such as transparent electrodes mdpi.com.

The properties of niobium-doped oxide films are significantly influenced by both the substrate on which they are deposited and the concentration of the niobium dopant.

Substrate Type: The choice of substrate affects the structural and morphological characteristics of the deposited films. For instance, niobium oxide films grown on flexible indium tin oxide (ITO)-coated polyethylene terephthalate (PET) substrates have been shown to exhibit a maximum optical transmission of 83% in the visible range and a surface roughness (Sq) of up to 9 nm researchgate.net. In comparison, films deposited on rigid ITO-coated glass can achieve slightly higher transmittance researchgate.net. The substrate can also influence the crystalline structure of the film, which in turn impacts its electronic properties. Studies on various doped indium oxide films have demonstrated that the substrate profoundly affects the topography and crystallography of the resulting films mocvd-precursor-encyclopedia.de.

Dopant Concentration: The concentration of niobium is a critical parameter for optimizing the optoelectronic properties of ITO films. Research on niobium-doped indium oxide films prepared via the sol-gel spin coating technique shows that varying the Nb content directly impacts the film's electrical resistivity and optical transmittance researchgate.net. One study found that a 3 at.% Nb-doping content yielded optimal properties, including a minimum electrical resistivity of 119.4 × 10⁻³ Ω·cm and an average optical transmittance of 85% in the visible region researchgate.net. Increasing the Nb-doping content has been observed to decrease the grain size of the films researchgate.net. The addition of niobium can lead to the formation of compact films with a smoother surface compared to undoped films researchgate.net.

The following table summarizes the effect of Niobium dopant concentration on the properties of Indium Oxide films, as determined by sol-gel spin coating methods.

| Niobium Dopant Concentration (at.%) | Electrical Resistivity (Ω·cm) | Average Optical Transmittance (%) | Optical Band Gap (eV) | Key Morphological Features |

| 0 | Higher than doped films | ~80% (for pure In₂O₃) | Varies | Larger grain size |

| 3 | 119.4 × 10⁻³ (minimum) | 85% | 3.37 | Decreased grain size, compact and smooth surface |

Metal-Organic Decomposition (MOD) and Coating Pyrolysis Approaches

Metal-Organic Decomposition (MOD) is a non-vacuum, solution-based technique for depositing thin films. This method involves dissolving metal-organic precursors, such as metal 2-ethylhexanoates, in an appropriate solvent to form a coating solution. This solution is then applied to a substrate, followed by thermal decomposition (pyrolysis) at low to moderate temperatures to yield the desired metal or metal oxide film. Metal 2-ethylhexanoates are particularly suitable for this process as they are effective precursors for developing nano thin-films of various oxides at low annealing temperatures nih.govresearchgate.net. The extraction-pyrolytic method is a related technique demonstrated to be effective for creating functional oxide coatings nih.gov.

The MOD technique is well-suited for producing complex, multi-component oxide films due to the ease of mixing precursors at the molecular level in the solution phase. This ensures a high degree of homogeneity in the final film. For the preparation of a complex niobium-containing oxide such as Cadmium Niobate (Cd₂Nb₂O₇), a precursor solution would be formulated by dissolving stoichiometric amounts of this compound and a suitable cadmium precursor (like Cadmium 2-ethylhexanoate) in a common solvent. This solution would then be deposited on a substrate via spin-coating or dip-coating. A subsequent pyrolysis step, involving controlled heating in an appropriate atmosphere, decomposes the organic ligands and facilitates the reaction between the metal components to form the desired complex oxide phase.

Control over the final film properties in the MOD process is achieved by carefully managing several key parameters. The chemistry of the precursor solution, including the choice of solvents and additives, can influence the viscosity and wetting behavior, which affects the uniformity of the initial coating nih.gov.

The thermal processing protocol is the most critical factor in determining the film's morphology and phase purity.

Annealing Temperature: The calcination or annealing temperature directly impacts the crystallinity and grain size of the film. Higher temperatures generally lead to increased crystallinity and larger grain sizes nih.gov. For niobium oxide films, calcination is used to eliminate residual organics and achieve a crystalline deposit nih.gov. However, the temperature must be carefully controlled to avoid the formation of unwanted secondary phases or excessive surface roughness. Studies have shown that for Nb₂O₅ coatings, surface roughness can increase significantly with higher calcination temperatures nih.gov.

Heating Rate and Atmosphere: The rate of heating and the composition of the annealing atmosphere (e.g., oxygen, nitrogen, or vacuum) also play crucial roles. These factors can influence the kinetics of organic burnout and oxide formation, thereby affecting the film's density, porosity, and stoichiometry nih.govmdpi.com. The evaporation of solvents during heating can lead to pore generation in a process known as "evaporation-induced self-assembly," which can decrease the film's density nih.gov.

By optimizing these parameters, the MOD process allows for the fabrication of dense, uniform, and phase-pure complex oxide films tailored for specific applications.

Vapor Phase Deposition Techniques for Niobium-Based Materials

Vapor phase deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), are powerful methods for growing high-purity, conformal thin films. These processes involve the transport of volatile precursor compounds in the gas phase to a heated substrate, where they react or decompose to form the desired film.

While this compound is a valuable precursor for solution-based methods, its application in vapor deposition techniques is not widely documented in the scientific literature. The volatility of a precursor is a key requirement for its use in CVD or ALD. The research literature on vapor deposition of niobium-based materials predominantly focuses on other classes of volatile niobium compounds. These include niobium alkoxides (e.g., niobium(V) ethoxide), halides (e.g., NbCl₅), and various all-nitrogen-coordinated organometallic complexes designed for low-temperature deposition mocvd-precursor-encyclopedia.deresearchgate.net. These precursors have been successfully used to deposit a range of materials, from niobium oxide (NbO₂, Nb₂O₅) to niobium nitride (NbN) films for applications in electronics and superconducting devices mocvd-precursor-encyclopedia.deresearchgate.netmdpi.com.

Chemical Vapor Deposition (CVD) of Niobium Oxide Films

Chemical Vapor Deposition (CVD) is a widely used technique for producing thin films of niobium and its oxides. vnu.edu.ua The process involves introducing one or more volatile precursors into a reaction chamber where they decompose or react on a heated substrate to form the desired coating. jacow.org Niobium oxide films, in particular, have a wide array of potential applications, including in solar cells, photocatalysis, and as antireflective optical layers. researchgate.net

While various niobium precursors are used, such as niobium chlorides (NbCl5) and other organometallics, the selection of the precursor is critical to the process. jacow.org The use of volatile niobium compounds allows for the formation of structured sediments under mitigated deposition conditions. vnu.edu.ua For instance, high-vacuum CVD has been employed to deposit high-quality niobium oxide thin films. researchgate.net The properties of the resulting film, such as its structure and composition—ranging from metallic niobium to various oxide phases like NbO, NbO2, and Nb2O5—are influenced by the deposition parameters. vnu.edu.ua

Exploration of Atomic Layer Deposition (ALD) for Niobium-Containing Systems

Atomic Layer Deposition (ALD) is another advanced technique for creating uniform, ultra-thin films with precise thickness control, which is essential for next-generation semiconductor devices. google.com There is a growing demand for niobium-containing films in electronic components like high-dielectric capacitors and gate dielectric films. google.com

The success of the ALD process heavily relies on the properties of the precursor compound. An ideal niobium precursor for ALD must possess high thermal stability and volatility, ensuring it can be delivered to the substrate surface without premature decomposition. google.com Research into novel niobium precursor compounds aims to develop substances that can be used to form niobium-containing films at a wide range of temperatures, typically from room temperature up to 500°C. google.com These niobium oxide layers are being explored for use as high-k dielectric materials in semiconductor and display devices. google.com

Flame Spray Pyrolysis for Niobium-Doped Nanopowder Synthesis

Flame Spray Pyrolysis (FSP) is a versatile and scalable single-step method for synthesizing a wide variety of nanoscale materials, including niobium-doped nanopowders. researchgate.net This technique involves spraying a solution of precursors directly into a flame, where the solvent combusts, and the precursors undergo rapid decomposition, nucleation, and growth to form nanoparticles. researchgate.netresearchmap.jp FSP has been successfully employed to produce more than 500 different metal oxide particulate materials. researchgate.net

Synthesis of Niobium-Doped Titanium Dioxide Nanoparticles

Niobium-doped titanium dioxide (Nb-doped TiO2) nanoparticles are of significant interest for applications such as photocatalysis and in dye-sensitized solar cells (DSSCs). nii.ac.jpresearchgate.net Flame spray pyrolysis has been used to successfully produce Nb-doped TiO2 nanoparticles in a single step. researchgate.net In this process, a precursor solution containing sources of titanium and niobium is atomized and combusted.

Research has shown that Nb5+ is incorporated into the TiO2 lattice, which can lead to improved electronic properties. researchgate.net For instance, in DSSCs, doping Nb into TiO2 can enhance electron injection and transport, leading to improved cell efficiency. researchgate.net The characteristics of the resulting nanoparticles, such as phase composition (anatase vs. rutile) and particle size, are influenced by the synthesis parameters. researchgate.net

Table 1: FSP Synthesis of Nb-doped TiO2 Nanoparticles

| Parameter | Observation | Source |

|---|---|---|

| Synthesis Method | Flame Spray Pyrolysis (FSP) | researchgate.net |

| Dopant | Niobium (1–5 at. %) | researchgate.net |

| Effect of Doping | Increased BET surface area | researchgate.net |

| Particle Diameter | Rutile phase diameter increased with higher Nb-doping | researchgate.net |

| Application | Photoanodes in dye-sensitized solar cells (DSSCs) | researchgate.net |

| Performance | 2.0 mol% Nb-doping resulted in an 18.9% improvement in photoconversion efficiency compared to standard DSSCs. | researchgate.net |

Production of Niobium-Doped Tin Oxide Nanoparticles

Niobium-doped tin oxide (NTO or Nb-SnO2) nanoparticles are being developed as alternative catalyst support materials in polymer electrolyte fuel cells (PEFCs) due to their high durability compared to conventional carbon supports. researchgate.netresearchmap.jp The FSP method has been effectively used to synthesize NTO nanoparticles with high specific surface areas. researchmap.jp

In a typical synthesis, precursors for tin and niobium are dissolved in a solvent like xylene and sprayed into a flame. researchmap.jp This process allows for the rapid gasification of the raw materials to form fine, homogeneous nanoparticles. researchmap.jp Characterization has shown that Nb5+ species are substitutionally doped into the tetragonal SnO2 nanoparticle lattice. researchgate.net

Table 2: Characteristics of Flame-Made Niobium-Doped Tin Oxide (NTO) Nanoparticles

| Characteristic | Value / Finding | Source |

|---|---|---|

| Synthesis Method | Spray Flame Synthesis / Flame Spray Pyrolysis | researchmap.jp |

| Primary Particle Size | 8.77 nm | researchmap.jp |

| Specific Surface Area | 87.04 m²/g | researchmap.jp |

| Crystal Structure | Tetragonal SnO2 with Nb5+ substitutionally doped | researchgate.net |

| Application | Catalyst support in Polymer Electrolyte Fuel Cells (PEFCs) | researchgate.netresearchmap.jp |

Influence of Precursor and Solvent Systems on Nanoparticle Characteristics

The characteristics of nanoparticles produced via solution-based methods like FSP are significantly influenced by the choice of precursors and the solvent system. The combination of precursor and solvent, particularly its enthalpy density, is a key factor in designing functional nanoscale materials via FSP. researchgate.net

Systematic studies on other nanomaterial systems, such as lithium niobate, have demonstrated that the selection of the metal precursor plays a crucial role in controlling the uniformity, crystallinity, aggregation, and even the final size of the nanoparticles. rsc.org The average diameter of nanoparticles can vary significantly depending on the specific precursor used, holding all other synthesis variables constant. rsc.org Similarly, the choice of solvent affects precursor solubility and the combustion properties of the spray, which in turn impacts particle formation dynamics. In the synthesis of NTO nanoparticles, for example, xylene is commonly used as a solvent for the metal-organic precursors. researchmap.jp

Application in Rubber/Metal Composites as Adhesion Promoters

This compound is identified as a key component in adhesion promoters for rubber-metal composites. google.com Adhesion promoters are crucial additives in the rubber industry to create strong, durable chemical bonds between rubber and other materials, such as metal reinforcements like steel cords in tires. si-coatings.comgoogle.com The bond is typically formed during the vulcanization process. si-coatings.com

A patented rubber-metal adhesion promoter includes a metal salt of a carboxylic acid, where the metal can be niobium, and the carboxylic acid residue can be 2-ethylhexanoic acid. google.com These non-cobalt-based promoters have been shown to provide a higher adhesive force between rubber and metal, even under wet heat conditions, compared to traditional cobalt-containing adhesion promoters. google.com This makes them highly suitable for use in automobile tires and belt conveyors where a strong adhesion between steel cords and rubber is critical. google.com

Catalytic Applications and Mechanistic Investigations

Ring-Opening Polymerization (ROP) Initiators

Niobium-based complexes have emerged as effective initiators for the ring-opening polymerization (ROP) of cyclic esters, a key process for producing biodegradable polyesters. Niobium 2-ethylhexanoate (B8288628), and related niobium alkoxide complexes, offer a promising alternative to traditional catalysts, demonstrating high activity and control over polymer characteristics.

Niobium(V) complexes serve as active initiators for the ROP of ε-caprolactone (ε-CL), yielding the biodegradable polymer poly(ε-caprolactone) (PCL). nih.govacs.org Studies utilizing various niobium alkoxide and carboxylate systems have demonstrated good catalytic activity and control over the molecular weight of the resulting polymer. bath.ac.uk For instance, specific cationic niobium(V) alkoxide complexes have been shown to effectively initiate the immortal solution-state ROP of ε-caprolactone at elevated temperatures, such as 80 °C. nih.govbath.ac.uk The effectiveness of these initiators is evident in their ability to achieve high monomer conversion while maintaining control over the polymer's molecular characteristics.

Research has successfully isolated and characterized a stable monometallic cationic Nb(V) ε-caprolactone adduct, which represents a structural model of the active species in the polymerization process. acs.org This provides significant insight into the interaction between the niobium center and the monomer. The polymerization reactions are typically conducted under solventless conditions or in a solvent like toluene. acs.orgrsc.org

The following table summarizes representative data from the polymerization of ε-caprolactone using a niobium-based initiator system.

| Entry | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) (Experimental) | Đ (Mw/Mn) |

| 1 | 100 | 95 | 10,800 | 1.15 |

| 2 | 200 | 96 | 21,500 | 1.18 |

| 3 | 500 | 93 | 52,900 | 1.25 |

| Data is illustrative and compiled from findings on cationic niobium(V) complexes in ε-caprolactone polymerization. nih.gov |

The polymerization of cyclic esters by niobium 2-ethylhexanoate and related niobium alkoxide complexes predominantly follows a coordination-insertion mechanism. nih.govacs.orgrsc.org This pathway has been substantiated through extensive experimental and computational studies. acs.orgbath.ac.uk The key steps of this mechanism are:

Coordination: The cyclic ester monomer (e.g., ε-caprolactone) coordinates to the Lewis acidic niobium metal center. This activates the carbonyl group of the monomer.

Nucleophilic Attack: The alkoxide group attached to the niobium center performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer.

Insertion: This attack leads to the cleavage of the acyl-oxygen bond of the ester, resulting in the "insertion" of the monomer into the niobium-alkoxide bond. This process extends the polymer chain, which remains attached to the niobium center, and regenerates an alkoxide terminus for the next cycle.

The isolation of a stable niobium complex with both an intact, coordinated lactone monomer and a functional initiating group provides direct evidence for this pathway. nih.govacs.org Furthermore, MALDI-TOF mass spectrometry analysis of the resulting polymers confirms the incorporation of the initiator's alkoxy group as one end-group of the polymer chain, consistent with the coordination-insertion mechanism. rsc.org

The ligand framework supporting the niobium center plays a critical role in determining the catalyst's activity, stability, and the degree of control over the polymerization. Ligand design influences both the steric environment around the metal center and its electronic properties, which in turn affect polymerization kinetics. nih.gov

Steric Factors: The bulkiness of the ancillary ligands, such as phenoxyimines or amine tris(phenolates), can influence the rate of monomer coordination and insertion. nih.govacs.org Lower steric hindrance at the active sites may allow for more efficient olefin coordination and insertion, potentially leading to higher polymerization rates. mdpi.com Conversely, carefully designed steric bulk can prevent side reactions and enhance control over the polymer's molecular weight distribution.

Electronic Factors: The electronic properties of the ligands modify the Lewis acidity of the niobium center. Electron-donating groups can increase the nucleophilicity of the initiating alkoxide group, while electron-withdrawing groups can enhance the metal's Lewis acidity, promoting monomer coordination. This balance is crucial for optimizing catalytic activity. For example, the trans-influence exerted by the nitrogen atom in an amine tris(phenolate) scaffold can affect the lability of ligands, influencing the initiation step. nih.gov

The choice of ligand directly impacts the catalyst's ability to produce polymers with narrow molecular weight distributions (low dispersity, Đ) and predictable molecular weights based on the monomer-to-initiator ratio, which are hallmarks of a controlled polymerization process.

Tin(II) 2-ethylhexanoate, often referred to as tin(II) octoate or Sn(Oct)₂, is one of the most widely used commercial catalysts for the ROP of cyclic esters. nih.govacs.org It is known for its high reactivity and is often used in combination with an alcohol co-initiator. nih.gov

Niobium-based initiators present a viable alternative, demonstrating comparable or, in some cases, superior performance in terms of control. While Sn(Oct)₂ is highly active, achieving precise control over polymer architecture can sometimes be challenging due to the occurrence of transesterification side reactions, particularly at high temperatures and long reaction times. researchgate.net

| Catalyst System | Temperature (°C) | Time | Conversion (%) | Đ (Mw/Mn) |

| Niobium Complex | 100-140 | 1-20 h | >96 | ~1.1-1.3 |

| Tin(II) 2-ethylhexanoate | 140-180 | 1 h | ~89 | ~1.2-1.8 |

| This table provides a generalized comparison based on typical performance data from various studies. rsc.orgnih.gov |

Niobium catalysts, particularly well-defined single-site complexes, can offer better control over dispersity (Đ), leading to polymers with more uniform chain lengths. rsc.org The development of non-toxic metal catalysts is a significant driver for research into alternatives like niobium, as concerns exist regarding the potential toxicity of residual tin in polymers intended for biomedical applications. rsc.org

The controlled/"living" nature of ROP initiated by well-defined niobium catalysts makes them suitable for the synthesis of complex polymer architectures like block copolymers. researchgate.netrsc.org Block copolymers are valuable materials that can self-assemble into nanostructures, finding use in areas from thermoplastic elastomers to drug delivery. nih.govfrontiersin.org

The primary strategy for synthesizing block copolymers via ROP is sequential monomer addition . This process involves:

Polymerizing the first monomer (A) to near-quantitative conversion, creating a living polymer chain (macroinitiator) that is still attached to the niobium catalytic center.

Introducing a second monomer (B) into the reaction system. The living chain end then initiates the polymerization of monomer B, resulting in the formation of an A-B diblock copolymer.

This technique relies on the polymerization being "living," meaning that the active catalytic center at the end of the polymer chain remains intact and capable of re-initiation. The high degree of control offered by certain niobium systems, evidenced by narrow dispersities, is a prerequisite for the successful synthesis of well-defined block copolymers using this method. harth-research-group.org

Heterogeneous Catalysis Involving Niobium Compounds

Beyond their role in polymerization, niobium compounds, particularly niobium(V) oxide (Nb₂O₅), are widely utilized in heterogeneous catalysis. researchgate.net They can function as catalysts, promoters, or supports for other active metals. mdpi.com Their utility stems from a combination of unique redox properties and strong surface acidity. researchgate.netrsc.org

Niobium's electronegativity and ionic radius contribute to strong surface acidity and stability, which can enhance catalytic activity compared to neighboring metals. researchgate.net Hydrated niobium oxide (Nb₂O₅·nH₂O) is known to be a water-tolerant solid Brønsted acid, a property derived from water coordinating to the highly polarized Nb-O bonds. rsc.org

Applications of niobium-based heterogeneous catalysts include:

Oxidation Reactions: Niobium-containing materials are effective catalysts for various oxidation processes, including the selective oxidation of thioethers, alkenes, and aniline. researchgate.netniobium.tech

Biomass Conversion: Niobium catalysts like NbOPO₄ and Nb₂O₅ are used to convert cellulose and glucose into valuable chemicals such as HMF, lactic acid, and levulinic acid. mdpi.com

Esterification: The acidic nature of niobium oxides makes them effective catalysts for the esterification of fatty acids. researchgate.net

Photocatalysis: Niobium pentoxide is a semiconductor that has been widely studied for photocatalytic applications, including pollutant degradation and the production of solar fuels like hydrogen. mdpi.commdpi.com The photocatalytic activity is dependent on the crystalline phase of the Nb₂O₅. mdpi.com

Role of Niobium as an Active Phase, Promoter, or Catalyst Support

Niobium compounds are versatile in heterogeneous catalysis, functioning as the active phase, a promoter to enhance catalytic activity and selectivity, or as a stable support for other catalytically active metals. mdpi.comniobium.tech

As an active phase , hydrated niobium(V) oxide, also known as niobic acid (Nb2O5·nH2O), exhibits strong acidic properties that make it an effective catalyst for various acid-catalyzed reactions. mdpi.com The amorphous nature of hydrated niobium oxide, with its high surface area and unique acidic sites, contributes to its catalytic efficacy. rsc.org

When used as a promoter , even small amounts of niobium oxides can significantly improve the performance of other catalysts. mdpi.com For instance, the addition of niobium to bismuth molybdate catalysts has been shown to increase the yield of methacrolein from the oxidation of isobutylene by reducing the complete combustion of the feedstock. niobium.tech Niobium's ability to enhance the dispersion of the active phase and modify the electronic properties of the catalyst are key to its promoting effects. niobium.tech

As a catalyst support , niobium pentoxide (Nb2O5) provides a high surface area and chemical stability, which is crucial for the dispersion and longevity of the active catalytic phase deposited on it. niobium.tech The interaction between the support and the active metal can lead to a phenomenon known as Strong Metal-Support Interaction (SMSI), which can significantly alter the catalytic properties of the supported metal. niobium.tech For example, iridium supported on Nb2O5 shows suppressed hydrogen adsorption, a characteristic of SMSI, which can be beneficial in certain catalytic reactions. niobium.tech

The multifaceted role of niobium in catalytic systems is a subject of ongoing research, with its function often being complex and dependent on the specific reaction and catalyst formulation. niobium.tech

Investigations in Oxidation and Hydrogenation Reactions

Niobium-based materials have demonstrated significant potential as catalysts in both oxidation and hydrogenation reactions.

In oxidation reactions , niobium catalysts, particularly in combination with other metal oxides, have been found to improve selectivity. niobium.tech For example, catalysts containing niobium and molybdenum have shown high selectivity in the production of acrylic and methacrylic acids from their corresponding aldehydes. niobium.tech The incorporation of niobium into bismuth molybdate catalysts, traditionally used for the oxidation of propylene, enhances the yield of methacrolein from isobutylene. niobium.tech Niobium pentoxide itself is a promising catalyst for oxidation processes that utilize hydrogen peroxide as the oxidant. It activates H2O2 to form reactive oxygen species (ROS), which are highly effective in the oxidation of organic compounds. mdpi.com

The table below summarizes the effect of niobium as a component in a bismuth molybdate catalyst for the oxidation of isobutylene.

| Catalyst Composition (Atomic Ratio) | Isobutylene Conversion (%) | Methacrolein Selectivity (%) |

| Mo:Bi (12:9) | 90 | 60 |

| Mo:Nb (12:3) | 85 | 55 |

| Mo:Bi:Nb (12:9:3) | 96 | 74 |

| Data sourced from studies on bismuth molybdate catalysts. niobium.tech |

In hydrogenation reactions , the acidic nature of niobium oxide supports plays a crucial role. For instance, in the conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform molecule, a Pd/Nb2O5 catalyst is effective for the initial hydrogenation step. The acidity of the Nb2O5 support is vital for achieving high selectivity towards the desired intermediate, 1-hydroxy-2,5-hexanedione. mdpi.com Furthermore, niobium-based catalysts, such as Ru/Nb2O5, are considered promising for the complete transformation of lignocellulosic biomass into valuable platform molecules like HMF and furfural. mdpi.com The catalytic activity of niobium compounds in hydrogenation is often linked to their ability to function as solid acids and to interact with supported metals, thereby influencing the reaction pathway. mdpi.com

Photocatalytic Degradation Processes with Niobium-Doped Materials (e.g., Cyanide Oxidation)

Niobium-containing materials, particularly niobium pentoxide (Nb2O5) and niobium-doped materials, are effective photocatalysts for the degradation of various organic pollutants in water. mdpi.com Niobium pentoxide is a wide bandgap semiconductor that can be activated by UV irradiation to generate electron-hole pairs, leading to the formation of reactive oxygen species (ROS) that degrade contaminants. mdpi.com

The photocatalytic efficiency of materials like titanium dioxide (TiO2) can be enhanced by doping with niobium. mdpi.com Niobium (V) 2-ethylhexanoate has been used as a precursor to synthesize niobium-doped TiO2. mdpi.com Doping with niobium can increase the surface area and modify the electronic band structure of TiO2, which can lead to more efficient charge separation and enhanced photocatalytic activity. uitm.edu.my

Niobium-doped TiO2 nanoparticulate films have shown significantly improved performance in the photodegradation of methylene blue compared to undoped TiO2. uitm.edu.my The enhanced activity is attributed to increased light absorption and a higher rate of degradation of the organic dye. uitm.edu.my

While direct studies on cyanide oxidation using this compound were not found, the photocatalytic properties of niobium compounds suggest their potential in such applications. The generation of highly reactive hydroxyl and superoxide radicals upon photoactivation of niobium-based materials is the key mechanism for the degradation of a wide range of organic and inorganic pollutants. mdpi.comresearchgate.net

The table below shows the enhanced photocatalytic degradation of methylene blue by niobium-doped TiO2 films.

| Catalyst | Methylene Blue Degradation (%) |

| Pristine TiO2 film | 53.4 |

| 5 at.% Nb-doped TiO2 film | 95.9 |

| Data from a study on Nb-doped TiO2 nanoparticulate films. uitm.edu.my |

Acid-Catalyzed Organic Transformations Utilizing Niobium Species

Niobium compounds, especially hydrated niobium pentoxide (niobic acid) and niobium phosphates, are recognized as effective solid acid catalysts for a variety of organic transformations. alfachemic.comshokubai.org These materials offer advantages over traditional liquid acid catalysts as they are non-corrosive, reusable, and environmentally benign. alfachemic.com

Niobium catalysts exhibit both Brønsted and Lewis acidity, with the nature and strength of the acid sites being tunable through synthesis and modification methods. rsc.orgshokubai.org This versatility allows for their application in a wide range of acid-catalyzed reactions, including:

Friedel-Crafts reactions: Niobium pentachloride (NbCl5) and mixed oxides like P2O5-WO3-Nb2O5 have been shown to catalyze Friedel-Crafts alkylation and acylation reactions with high activity and yields. alfachemic.com

Addition reactions: Niobium compounds can catalyze important C-C bond-forming reactions such as the Sakurai, Mannich, and Knoevenagel condensation reactions. alfachemic.com

Esterification and Hydrolysis: Niobic acid demonstrates high and stable activity in reactions involving water, such as esterification and hydrolysis, where many solid acids would be deactivated. mdpi.com

The catalytic activity of niobium-based materials in these transformations is directly related to their acidic properties. For instance, in the dehydration of fructose to 5-hydroxymethylfurfural (HMF), the conversion and selectivity are dependent on the number of acid sites on the catalyst surface. researchgate.net

The table below provides examples of acid-catalyzed reactions facilitated by niobium compounds.

| Reaction Type | Niobium Catalyst Example | Key Advantages |

| Friedel-Crafts Acylation | NbCl5 | High yield under mild conditions |

| Friedel-Crafts Alkylation | P2O5-WO3-Nb2O5 | High activity and reusability |

| Mannich Reaction | NbCl5 | Production of β-aminoketones at room temperature |

| Esterification of Fatty Acids | Niobic Acid | High conversion, water tolerant |

| Information compiled from reviews on niobium catalysis. mdpi.comalfachemic.com |

Enhancement of Redox Properties and Acidity in Catalytic Systems by Niobium

The addition of niobium to catalytic systems can significantly enhance both their redox properties and acidity, leading to improved catalytic performance. lehigh.edumdpi.com

Enhancement of Redox Properties: Niobium can influence the redox properties of catalysts both directly and indirectly. lehigh.edu When used as a support or a promoter, niobium oxide can interact with the active phase, modifying its electronic state and, consequently, its reducibility. lehigh.edu For example, the redox properties of surface metal oxide species are enhanced by the intrinsic redox potential of the niobia support. lehigh.edu In the case of Au/CeO2 catalysts used for benzene combustion, the addition of niobium improves the redox properties of the catalyst, which contributes to its enhanced catalytic activity. mdpi.com This improvement is linked to the generation of more surface-active oxygen species. mdpi.com

Enhancement of Acidity: Incorporating niobium into a catalyst formulation is a well-established method for increasing its acidity. Niobium species can introduce both Brønsted and Lewis acid sites. mdpi.comshokubai.org The presence of highly polarized Nb-O bonds in niobia can generate surface hydroxyl groups that act as Brønsted acid sites, while coordinatively unsaturated niobium ions can function as Lewis acid sites. mdpi.com

The acidity of niobium-based catalysts can be tailored by controlling the synthesis conditions and by doping with other elements. mdpi.com For instance, doping niobia with tungsten (W6+) has been shown to increase the number of Lewis acid sites, which in turn enhances the catalytic activity in furfural hydrogenation. mdpi.com The correlation between the abundance of Brønsted acid sites and catalytic activity has also been demonstrated in reactions like isopropanol dehydration over titania-supported niobium oxide catalysts. uu.nl

The following table illustrates the effect of niobium on the properties of a CeO2 support for Au catalysts.

| Property | Au/CeO2 | Au/Nb-CeO2 |

| BET Surface Area (m²/g) | Lower | Higher |

| Redox Property | Good | Improved |

| Au-Support Interaction | Strong | Stronger |

| Data from a study on niobium modification of Au/CeO2 catalysts. mdpi.com |

Coordination Chemistry and Organometallic Aspects

Synthesis and Structural Characterization of Niobium 2-Ethylhexanoate (B8288628) Coordination Complexes

Research on the reaction of niobium(V) ethoxide with various aromatic monocarboxylic acids has revealed the formation of polynuclear niobium-oxo clusters. d-nb.info These structures are characterized by niobium centers bridged by oxo ligands and carboxylate groups. For instance, the reaction with benzoic acid yields a tetranuclear core, [Nb₄(μ₂-O)₄(L)₄(OEt)₈] (where L = benzoate), featuring a square-plane arrangement of four niobium atoms linked by μ₂-oxo bridges. d-nb.info Dinuclear and octanuclear niobium-oxo clusters have also been isolated with other aromatic carboxylates. d-nb.info

In these complexes, the niobium atoms are typically in a distorted octahedral coordination environment. They are bonded to bridging oxo groups, terminal or bridging ethoxy groups, and the carboxylate oxygen atoms of the ligands. The carboxylate ligands in these polynuclear structures often adopt a syn-syn bidentate bridging coordination mode. d-nb.info

Based on these analogous systems, it is plausible that niobium 2-ethylhexanoate also exists as polynuclear oxo-carboxylate clusters. The general structure would likely involve a core of niobium and oxygen atoms, with the 2-ethylhexanoate and residual ethoxy groups coordinating to the niobium centers. The exact nuclearity and arrangement would depend on the specific reaction conditions.

A study on niobium(IV) complexes with pyridine-dicarboxylic acids demonstrated the formation of mononuclear complexes where the niobium center is eight-fold coordinated to four oxygen atoms from the carboxylate groups and four nitrogen atoms from the pyridine rings, resulting in a dodecahedral geometry. univ-lille.fr This highlights the versatility of niobium's coordination chemistry with carboxylate-containing ligands.

Table 1: Structural Data for Analogous Niobium Carboxylate Complexes

| Complex | Niobium Core | Coordination Geometry | Bridging Ligands | Reference |

|---|---|---|---|---|

| [Nb₄(μ₂-O)₄(benzoate)₄(OEt)₈] | Tetranuclear {Nb₄O₄} | Distorted Octahedral | μ₂-O, Benzoate | d-nb.info |

| [Nb₂(μ₂-O)(1-naphthoate)(μ₂-OEt)(OEt)₆] | Dinuclear {Nb₂O} | Octahedral | μ₂-O, 1-Naphthoate, μ₂-OEt | d-nb.info |

| [Nb(Hqui)₄]·solvent | Mononuclear | Dodecahedral | - | univ-lille.fr |

Ligand Effects on the Reactivity and Selectivity of the Niobium Metal Center

The nature of the ligands coordinated to a metal center plays a crucial role in determining its reactivity and selectivity in chemical transformations. In the case of this compound, the 2-ethylhexanoate ligand, being a carboxylate, influences the electronic and steric properties of the niobium center.

Carboxylate ligands are generally considered to be good σ-donors and can also participate in π-interactions. The electron-donating nature of the 2-ethylhexanoate ligand can increase the electron density at the niobium center, which can, in turn, affect its catalytic activity. For instance, in polymerization reactions, the electronic properties of the metal center are critical in the coordination and activation of monomers. acs.org

The steric bulk of the 2-ethylhexanoate ligand can also have a significant impact on the selectivity of reactions catalyzed by the niobium complex. The branched alkyl chain of the 2-ethylhexanoate group can create a specific steric environment around the niobium active site, potentially leading to selectivity in reactions such as polymerization or organic synthesis. acs.orgamericanelements.com

Studies on various niobium complexes with different supporting ligands have shown that the ligand framework can dramatically alter the reactivity of the niobium center. For example, niobium complexes supported by β-diketiminate ligands have been shown to be active in a range of catalytic transformations. nih.gov Similarly, the coordination environment provided by phenolate and N-heterocyclic carbene ligands has been demonstrated to influence the reactivity of niobium imido complexes in salt metathesis and other reactions. acs.org While specific studies on the 2-ethylhexanoate ligand's effect on niobium's reactivity are limited, the principles derived from these related systems suggest that the carboxylate ligand would modulate the Lewis acidity and redox potential of the niobium center, thereby influencing its catalytic performance.

Niobium compounds, in general, are known to act as catalysts in various reactions, including oxidation, hydration, and esterification, often due to their acidic properties. researchgate.net The presence of the 2-ethylhexanoate ligand could modify these acidic properties, potentially enhancing activity and selectivity in acid-catalyzed reactions.

Formation and Characterization of Mixed-Metal Organometallic Precursors (e.g., Lead(II) Niobium(V) 2-Ethylhexanoate Decaethoxide)

This compound can serve as a precursor for the synthesis of heterometallic or mixed-metal oxide materials. The formation of mixed-metal organometallic precursors is a key step in accessing these materials with tailored properties. One approach to forming such precursors is through the reaction of different metal alkoxides or carboxylates.

While a specific compound named "Lead(II) Niobium(V) 2-ethylhexanoate decaethoxide" is not explicitly detailed in the available literature, the synthesis of lead-niobium mixed-metal alkoxides and carboxylates has been reported. For instance, heterometallic alkoxides of lead and niobium can be prepared by reacting lead(II) acetate with niobium(V) alkoxides. acs.org These reactions can lead to the formation of bimetallic μ-oxoalkoxides.

The synthesis of a mixed-metal precursor involving lead, niobium, 2-ethylhexanoate, and ethoxide ligands would likely involve the reaction of a lead(II) source, such as lead(II) 2-ethylhexanoate or lead(II) acetate, with a niobium(V) alkoxide, like niobium(V) ethoxide, in the presence of 2-ethylhexanoic acid. The resulting product would likely be a complex heterometallic cluster containing lead and niobium centers bridged by a combination of oxo, ethoxide, and 2-ethylhexanoate ligands.

The characterization of such mixed-metal precursors would involve techniques such as multinuclear NMR spectroscopy (¹H, ¹³C, ²⁰⁷Pb), FT-IR spectroscopy to identify the coordination modes of the carboxylate and alkoxide groups, and single-crystal X-ray diffraction to determine the precise molecular structure. Thermal analysis techniques like thermogravimetric analysis (TGA) would be crucial to understand the decomposition behavior of the precursor, which is vital for its application in materials synthesis.

These mixed-metal precursors are valuable for producing complex metal oxides, such as lead magnesium niobate (PMN) and lead zirconate titanate (PZT) doped with niobium, which are important ferroelectric materials. acs.org The use of single-source precursors containing all the desired metal elements in a pre-defined stoichiometry can lead to more homogeneous and crystalline oxide materials at lower processing temperatures. nih.gov

Theoretical Studies on Coordination Environments and Electronic Structure (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of coordination complexes. While specific DFT studies on this compound are not widely reported, theoretical investigations of other niobium complexes provide a framework for understanding its coordination environment and electronic properties.

DFT calculations on niobium carbide clusters have been used to determine their geometric structures, relative stabilities, and electronic properties. researchgate.netnih.gov These studies reveal how the coordination of carbon atoms to niobium centers influences the stability and electronic nature of the clusters. researchgate.netnih.gov Similarly, DFT has been employed to study the electronic structure of various niobium oxides and other molecular niobium precursors, providing insights into their bonding and reactivity. mit.edu

For a hypothetical mononuclear niobium(V) pentakis(2-ethylhexanoate) complex, DFT calculations could be used to predict its optimized geometry. It is likely that the niobium center would adopt a distorted coordination geometry to accommodate the five bulky 2-ethylhexanoate ligands. The calculations could also provide information on the Nb-O bond lengths and the coordination mode of the carboxylate ligands (monodentate or bidentate).

Furthermore, analysis of the molecular orbitals (HOMO and LUMO) from DFT calculations would shed light on the electronic structure of the complex. This information is valuable for understanding the nature of the metal-ligand bonding and for predicting the reactivity of the complex. For example, the energy of the LUMO can be related to the Lewis acidity of the niobium center, which is a key factor in its catalytic activity.

DFT can also be used to model the structure and stability of the polynuclear niobium-oxo-carboxylate clusters that are likely formed in the synthesis of this compound. By comparing the energies of different possible cluster arrangements, it may be possible to predict the most stable structures.

Advanced Characterization Techniques for Niobium 2 Ethylhexanoate Derived Materials

Microscopic Techniques (Scanning Electron Microscopy, Transmission Electron Microscopy, Atomic Force Microscopy) for Morphological and Nanostructural Analysis

Microscopic techniques are indispensable for visualizing the surface and internal structure of materials derived from niobium 2-ethylhexanoate (B8288628).

Scanning Electron Microscopy (SEM) provides high-resolution images of the material's surface topography. For niobium oxide films, SEM analysis reveals critical information about surface morphology, such as grain size, porosity, and the presence of defects like cracks or pinholes. Studies on niobium oxide films often show a compact, dense, and featureless morphology. mdpi.com The technique is also used to measure film thickness by analyzing cross-sectional images, which is vital for device fabrication. mdpi.com

Atomic Force Microscopy (AFM) is a powerful tool for quantifying surface characteristics at the nanoscale. rsc.org Unlike electron microscopy, AFM provides three-dimensional topographical maps of the surface. rsc.org This allows for precise measurements of surface roughness, a critical parameter for applications in electronics and optics. mdpi.com Beyond topography, AFM can also be operated in different modes to probe nanomechanical properties such as hardness and elastic modulus, offering a comprehensive understanding of the film's physical characteristics. ereztech.com

Diffraction Methods (X-ray Diffraction) for Crystalline Phase Identification and Lattice Parameter Analysis

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases present in materials derived from niobium 2-ethylhexanoate. Upon thermal treatment, the precursor decomposes to form niobium oxide, which can exist in various polymorphic forms (e.g., amorphous, pseudo-hexagonal, orthorhombic) or as different stoichiometric oxides (e.g., NbO₂, Nb₂O₅). mdpi.comscielo.br

XRD patterns act as a fingerprint for each crystalline phase. For instance, broad, low-intensity humps in the diffractogram indicate an amorphous structure, which is common for films processed at lower temperatures. mdpi.com As the annealing temperature increases, sharp peaks appear, corresponding to specific crystalline planes. The position and intensity of these peaks allow for the unambiguous identification of the polymorph. The orthorhombic T-Nb₂O₅ phase, for example, has a distinct set of diffraction peaks. scielo.br By analyzing the peak positions, precise lattice parameters (the dimensions of the unit cell) can be calculated, providing information on lattice strain or defects within the crystal structure. mdpi.com

Below is a data table summarizing XRD findings for different niobium oxide phases.

| Crystalline Phase | Crystal System | Key 2θ Peaks (Cu Kα) | Reference |

| Amorphous NbOₓ | Amorphous | Broad band centered at ~22° | mdpi.com |

| T-Nb₂O₅ | Orthorhombic | 22.6°, 28.5°, 36.7°, 46.2°, 50.7°, 55.2° | scielo.br |

| Pseudo-hexagonal Nb₂O₅ | Hexagonal | Indexed to JCPDS No. 028-0317 | mdpi.com |

Spectroscopic Techniques (X-ray Photoelectron Spectroscopy, Raman Spectroscopy) for Elemental Composition and Chemical State Analysis

Spectroscopic methods are employed to determine the elemental makeup and chemical bonding states within the niobium oxide materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the oxidation states of the elements present. For niobium oxides, XPS can distinguish between different oxidation states, such as Nb⁵⁺ (in Nb₂O₅) and Nb⁴⁺ (in NbO₂). mdpi.com The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. This capability is essential for confirming the stoichiometry of the oxide film and detecting any sub-oxides or impurities. mdpi.com

The following table presents typical binding energies for different niobium oxidation states.

| Oxidation State | Core Level | Binding Energy (eV) | Reference |

| Nb⁵⁺ | Nb 3d₅/₂ | 207.1 - 207.6 eV | mdpi.com |

| Nb⁴⁺ | Nb 3d₅/₂ | ~205.7 eV | mdpi.com |

| Nb²⁺ | Nb 3d₅/₂ | ~204.0 eV | mdpi.com |

| Nb⁰ (metallic) | Nb 3d₅/₂ | ~202.1 eV | mdpi.com |

Raman Spectroscopy is a non-destructive technique that probes the vibrational modes of molecules and crystal lattices. It is highly sensitive to the specific crystalline structure of a material, making it an excellent tool for distinguishing between different polymorphs of Nb₂O₅, which may be difficult to differentiate using XRD alone. Each polymorph has a unique set of Raman-active vibrational modes, resulting in a characteristic spectrum. For example, the Raman spectrum of T-Nb₂O₅ is characterized by strong peaks around 235, 305, and 695 cm⁻¹. The technique can also be used to identify surface contaminants, such as amorphous carbon.

Key Raman peaks for orthorhombic T-Nb₂O₅ are listed below.

| Raman Peak Position (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 235 | Deformation of Nb-O-Nb angle | scielo.br |

| 305 | Deformation of Nb-O-Nb angle | scielo.br |

| 695 | Stretching of Nb-O-Nb | scielo.br |

| 800-1000 | Stretching of Nb=O terminal bonds | scielo.br |

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis) for Decomposition Pathways and Film Formation

Thermal analysis techniques are critical for understanding the transformation of this compound into niobium oxide. They provide information on the temperatures at which decomposition, oxidation, and phase transitions occur. abo.fi